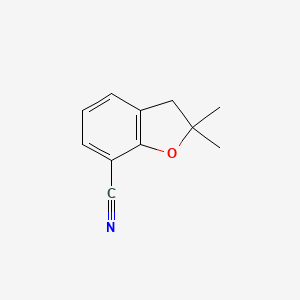

tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

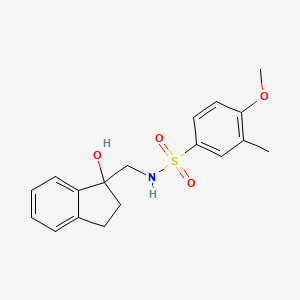

Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Intermediates

Several studies have focused on the synthesis of related tert-butyl piperidine carboxylates and their utility as intermediates in producing complex molecules. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, showcasing an efficient synthesis approach with significant industrial scale-up potential (Chen Xin-zhi, 2011). Another study on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids highlights the role of similar tert-butyl compounds in the acylation and subsequent reactions leading to isomeric pyrazoles, illustrating the compound's utility in synthesizing fluorinated pyrazole derivatives (Rustam T. Iminov et al., 2015).

Catalysis and Reactions

In the domain of catalysis, the coordination chemistry of dinucleating P2N2S ligands with tert-butyl groups highlights the synthesis and characterization of dinuclear palladium thiophenolate complexes. These complexes catalyze the vinyl-addition polymerization of norbornene, demonstrating the functional versatility of tert-butyl-containing compounds in catalytic processes (G. Siedle et al., 2007).

Drug Development and Biomedical Research

A closely related compound, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is cited as an important intermediate for small molecule anticancer drugs. This highlights the significance of such compounds in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer therapeutics (Binliang Zhang et al., 2018).

Material Science and Polymer Chemistry

In polymer chemistry, poly(amido-amine)s carrying tert-amino groups have been studied for their endosomolytic properties. Such research indicates the potential of tert-butyl-amino compounds in designing polymers with specific physicochemical and biological properties, useful in drug delivery systems (P. Ferruti et al., 2000).

Mécanisme D'action

Target of action

“tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate” is a piperidine derivative. Piperidine and its derivatives are often used in the synthesis of pharmaceuticals and fine chemicals. They are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of action

The mode of action of “this compound” would depend on its specific chemical structure and the biological target it interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical pathways

The specific biochemical pathways affected by “this compound” would depend on its biological targets. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, the tert-butyl group is known for its excellent stability, which could potentially influence the compound’s bioavailability .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the tert-butyl group is known for its resistance to various nucleophiles and reducing agents .

Propriétés

IUPAC Name |

tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJOIAYXSDNCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCN(C1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2542251.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)

![3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2542257.png)

![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2542264.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2542265.png)

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2542274.png)